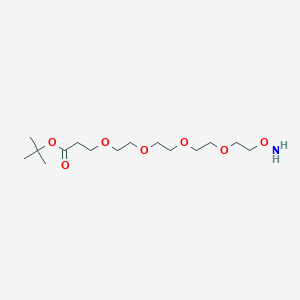
Aminooxy-PEG4-t-butyl ester
Overview
Description
Aminooxy-PEG4-t-butyl ester: is a polyethylene glycol derivative containing an aminooxy group and a t-butyl ester group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The aminooxy group can be used in bioconjugation, reacting with aldehydes to form oxime bonds. If a reductant is used, it will form a hydroxylamine linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Mechanism of Action
Target of Action
Aminooxy-PEG4-t-butyl ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
The compound contains an aminooxy group and a t-butyl ester group . The aminooxy group can be used in bioconjugation, where it reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Biochemical Pathways
This compound is a PEG-based PROTAC linker . It plays a crucial role in the synthesis of PROTACs, which are designed to degrade specific proteins within cells . The exact biochemical pathways affected would depend on the specific protein targeted by the PROTAC.
Pharmacokinetics
The pharmacokinetics of this compound would largely depend on the specific PROTAC it is incorporated into. The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of this compound are primarily related to its role in the synthesis of PROTACs . By enabling the degradation of specific proteins, it can influence various cellular processes depending on the target protein.
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound include pH (for the deprotection of the t-butyl group) and the presence of aldehydes (for the formation of oxime bonds) . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aminooxy-PEG4-t-butyl ester is typically synthesized through a multi-step chemical process. The synthesis involves the reaction of polyethylene glycol with aminooxy and t-butyl ester groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification steps to achieve the required purity levels. The process may involve the use of specialized equipment and techniques to handle large volumes of reactants and products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Aminooxy-PEG4-t-butyl ester can undergo oxidation reactions, particularly at the aminooxy group.
Reduction: The compound can be reduced to form hydroxylamine linkages when a reductant is used.
Substitution: The aminooxy group can participate in substitution reactions, forming oxime bonds with aldehydes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Aldehydes are commonly used for forming oxime bonds under mild acidic conditions.
Major Products Formed:
Oxime Bonds: Formed from the reaction with aldehydes.
Hydroxylamine Linkages: Formed under reductive conditions.
Scientific Research Applications
Chemistry: Aminooxy-PEG4-t-butyl ester is used in bioconjugation, facilitating the attachment of biomolecules such as proteins and nucleic acids. It is also employed in the synthesis of small molecules and conjugates for chemical biology and medicinal chemistry .
Biology: In biological research, the compound is used to create bioconjugates for studying protein interactions, cellular processes, and molecular pathways. It is also utilized in the development of probes for imaging and diagnostic applications .
Medicine: this compound is used in the development of drug delivery systems, particularly for targeted drug delivery. It is also employed in the synthesis of antibody-drug conjugates and proteolysis-targeting chimeras (PROTACs) for targeted protein degradation .
Industry: The compound is used in the production of functionalized nanoparticles, which have applications in various industrial processes, including catalysis and material science .
Comparison with Similar Compounds
Amino-PEG4-t-butyl ester: Contains an amino group instead of an aminooxy group.
Hydroxy-PEG4-t-butyl ester: Contains a hydroxyl group instead of an aminooxy group.
Uniqueness: Aminooxy-PEG4-t-butyl ester is unique due to its aminooxy group, which allows for the formation of stable oxime bonds with aldehydes. This property makes it particularly useful for bioconjugation and other applications where stable linkages are required .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO7/c1-15(2,3)23-14(17)4-5-18-6-7-19-8-9-20-10-11-21-12-13-22-16/h4-13,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAYURBTLQKIKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


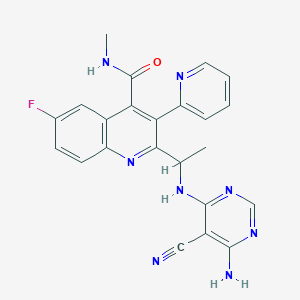
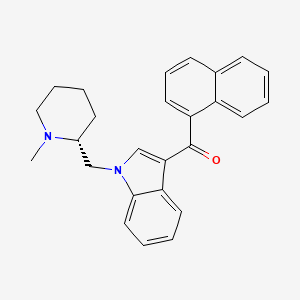
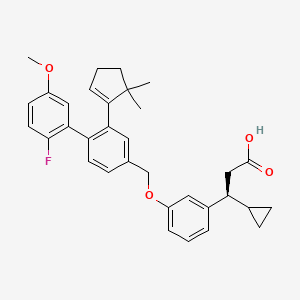
![sodium;2-[5-[2-[[ethyl(phenylmethoxycarbonyl)amino]methyl]-4-(trifluoromethyl)phenyl]pyridin-3-yl]acetate](/img/structure/B605368.png)

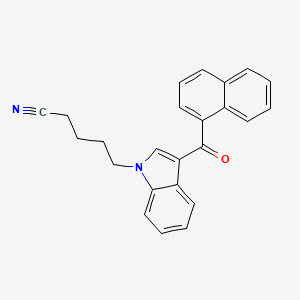


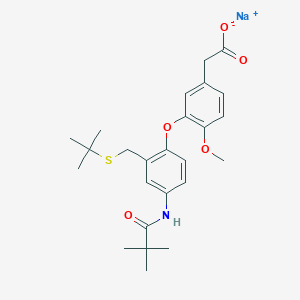
![5-[[3-(2,2-Dimethylcyclopentyl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B605378.png)
![2-[2-[[(3S,5S,6R)-1-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(4-chloro-3-fluorophenyl)-5-(3-chlorophenyl)-3-methyl-2-oxopiperidin-3-yl]methyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B605382.png)

![(S)-4-Amino-6-((1-(6-fluoro-1-(pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605386.png)
